molecular formula C8H11N5S B4176258 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol

1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol

Cat. No. B4176258
M. Wt: 209.27 g/mol
InChI Key: TZLBWFZPCHMLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol, also known as ADIT, is a chemical compound that has been widely used in scientific research. ADIT is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.

Mechanism of Action

1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is a photoactivatable crosslinker that works by forming a covalent bond between two molecules when it is activated by UV light. The diazirine group in 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is highly reactive and can form covalent bonds with nearby amino acid residues in proteins or nucleotides in DNA or RNA.
Biochemical and Physiological Effects:
1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol has been shown to have minimal effects on protein function and can be used to study protein-protein interactions in vivo. It has also been shown to have minimal toxicity in cell culture and animal models.

Advantages and Limitations for Lab Experiments

1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol has several advantages for lab experiments, including its ability to crosslink proteins in vivo, its minimal effects on protein function, and its ability to be used in a wide range of experimental systems. However, 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol has some limitations, including its relatively low efficiency in crosslinking proteins and its requirement for UV light to activate the crosslinking reaction.

Future Directions

There are several future directions for the use of 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol in scientific research. One direction is to improve the efficiency of crosslinking by modifying the structure of 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol or developing new crosslinkers. Another direction is to use 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol in combination with other techniques, such as mass spectrometry, to identify the proteins that are crosslinked by 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol. Finally, 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol could be used to study protein-protein interactions in disease models to identify potential drug targets.

Scientific Research Applications

1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol has been used in a wide range of scientific research, including structural biology, proteomics, and genomics. It has been used to study protein-protein interactions in the context of signaling pathways, transcriptional regulation, and DNA repair. 1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol has also been used to study RNA-protein interactions in RNA splicing and translation.

properties

IUPAC Name

1-(2-amino-5-ethyl-6-methylpyrimidin-4-yl)diaziridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-3-5-4(2)10-7(9)11-6(5)13-8(14)12-13/h3H2,1-2H3,(H,12,14)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBWFZPCHMLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2C(=S)N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-ethyl-6-methylpyrimidin-4-yl)diaziridine-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
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1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
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1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
Reactant of Route 4
1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
Reactant of Route 5
1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
Reactant of Route 6
1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.